

Discovery and development of SMARCA2

degraders

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Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-6

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An In-depth Technical Guide to the Discovery and Development of SMARCA2 Degraders

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression. [1] Within this complex, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) are two mutually exclusive ATPase catalytic subunits.[2] While they share a high degree of homology, their roles in cancer are distinct.[2] Genomic studies have revealed that SMARCA4 is one of the most frequently mutated subunits of the SWI/SNF complex in a variety of human cancers, including non-small cell lung cancer (NSCLC).[3][4] Inactivating mutations in SMARCA4 lead to a dependency on its paralog, SMARCA2, for cell survival and proliferation. [4][5] This phenomenon, known as synthetic lethality, has positioned SMARCA2 as a compelling therapeutic target for cancers harboring SMARCA4 mutations.[5][6]

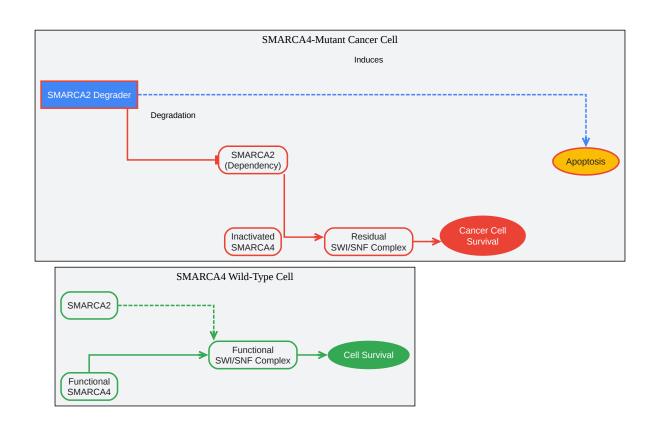
Initially, efforts focused on developing small-molecule inhibitors targeting the ATPase or bromodomain of SMARCA2.[5][7] However, achieving high selectivity for SMARCA2 over the highly homologous SMARCA4 proved to be a significant challenge.[6][7] This challenge prompted a shift in strategy towards targeted protein degradation, utilizing technologies like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade a target protein, offering a powerful alternative to traditional inhibition.[8] This guide provides a comprehensive overview of the discovery, development, and mechanism of action of SMARCA2 degraders.



The Synthetic Lethal Relationship of SMARCA2 and SMARCA4

The therapeutic rationale for targeting SMARCA2 rests on the synthetic lethal relationship with SMARCA4. In healthy cells with functional SMARCA4, SMARCA2 is largely dispensable.[5] However, when SMARCA4 is inactivated by mutation, cancer cells become critically dependent on the residual SWI/SNF complexes containing SMARCA2 to maintain their oncogenic state.[5] [9] Inactivation of SMARCA4 leads to a greater incorporation of the SMARCA2 subunit into the SWI/SNF complex.[5][10] Therefore, selectively removing SMARCA2 in these SMARCA4-deficient cells disrupts the essential chromatin remodeling functions, leading to cell cycle arrest and apoptosis.[11]





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Caption: Synthetic lethality between SMARCA4 and SMARCA2.

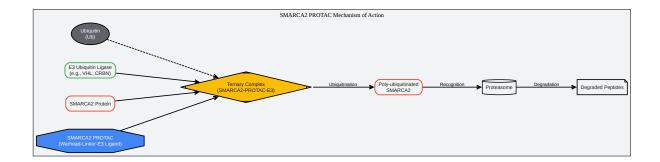
Discovery and Design of SMARCA2 PROTACs

SMARCA2 degraders are primarily PROTACs, which consist of three key components: a ligand that binds to the SMARCA2 protein (typically targeting the bromodomain), a ligand that recruits



an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two ligands.[12][13] The formation of a stable ternary complex between SMARCA2, the PROTAC, and the E3 ligase is crucial for subsequent ubiquitination and proteasomal degradation.[12][14]

A significant breakthrough in the field was the realization that a non-selective SMARCA2/4 binding ligand could be transformed into a highly selective SMARCA2 degrader.[6] Selectivity is not solely determined by the binding affinity of the warhead but also by the stability and conformation of the ternary complex, where specific protein-protein interactions induced by the PROTAC can favor the degradation of one paralog over the other.[6][14]



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Caption: General mechanism of SMARCA2 PROTACs.



Key SMARCA2 Degraders and Quantitative Data

Medicinal chemistry campaigns have led to the development of several potent and selective SMARCA2 degraders. These compounds have been optimized for degradation efficiency (DC50 and Dmax), cellular potency (IC50), and pharmacokinetic properties.

Degrader	E3 Ligase	Target	DC50 (nM)	Dmax (%)	Cell Line	Ref
A947	VHL	SMARCA2	~5-50 (Dose- dependent)	>95	SW1573	[6]
YDR1	Cereblon	SMARCA2	7.7 (average)	>90	SMARCA4 mutant lung cancer cells	[12][15]
YD54	Cereblon	SMARCA2	3.5 (average)	>90	SMARCA4 mutant lung cancer cells	[12][15]
SMD-3236	VHL	SMARCA2	< 1	>95	293T	[16]
SMD-3040	VHL	SMARCA2	Low nM	>90	NCI-H1792	[17]
ACBI2	VHL	SMARCA2	-	-	-	[12]

- DC50: Concentration of the degrader required to induce 50% degradation of the target protein.
- Dmax: Maximum percentage of protein degradation achieved.



Degrader	Anti-proliferative IC50 (nM)	Cell Line (SMARCA4 status)	Ref
SMD-3236	Potent Inhibition	SMARCA4-deficient panel	[16]
SMD-3040	Potent Inhibition	SMARCA4-deficient panel	[17]
YDR1/YD54	Selective Inhibition	SMARCA4 mutant cells	[12]

Experimental Protocols

The discovery and characterization of SMARCA2 degraders involve a series of key in vitro and in vivo experiments.

Protein Degradation Assays

- Objective: To quantify the extent and rate of SMARCA2 degradation upon treatment with a PROTAC.
- Methodology:
 - Cell Culture: Plate cancer cell lines (e.g., SMARCA4-mutant SW1573 or A549) in appropriate growth medium.[8][18]
 - Compound Treatment: Treat cells with a dose-response of the SMARCA2 degrader or a
 DMSO control for a specified time course (e.g., 4, 8, 18, 24 hours).[6]
 - Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein Quantification: Determine protein concentration using a BCA assay.
 - Western Blotting/Immunoblotting: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies



specific for SMARCA2, SMARCA4, and a loading control (e.g., HDAC1, Tubulin, or GAPDH).[6]

- Detection and Quantification: Use fluorescently labeled secondary antibodies (e.g., LI-COR) or HRP-conjugated antibodies for detection. Quantify band intensities using densitometry software.
 [6] Normalize the SMARCA2 signal to the loading control and then to the DMSO-treated control to determine the percentage of remaining protein.
- Data Analysis: Plot the percentage of remaining SMARCA2 against the log of the degrader concentration and fit a four-parameter logistic curve to determine DC50 and Dmax values.

Cellular Viability and Proliferation Assays

- Objective: To assess the effect of SMARCA2 degradation on the growth and viability of cancer cells, particularly comparing SMARCA4-mutant and SMARCA4-wild-type lines.
- Methodology:
 - Cell Seeding: Seed cells in 96-well plates at an appropriate density.
 - Compound Treatment: After allowing cells to adhere overnight, treat with a serial dilution of the SMARCA2 degrader.
 - Incubation: Incubate plates for an extended period (e.g., 5-7 days) to allow for effects on proliferation.
 - Viability Measurement: Measure cell viability using reagents like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or by using colorimetric assays like MTT or SRB.
 - Data Analysis: Normalize the luminescence or absorbance readings to DMSO-treated controls. Plot the percentage of viability against the log of the degrader concentration to calculate the IC50 (half-maximal inhibitory concentration).

Ternary Complex Formation Assays

 Objective: To confirm that the degrader induces the formation of a ternary complex between SMARCA2 and the E3 ligase.



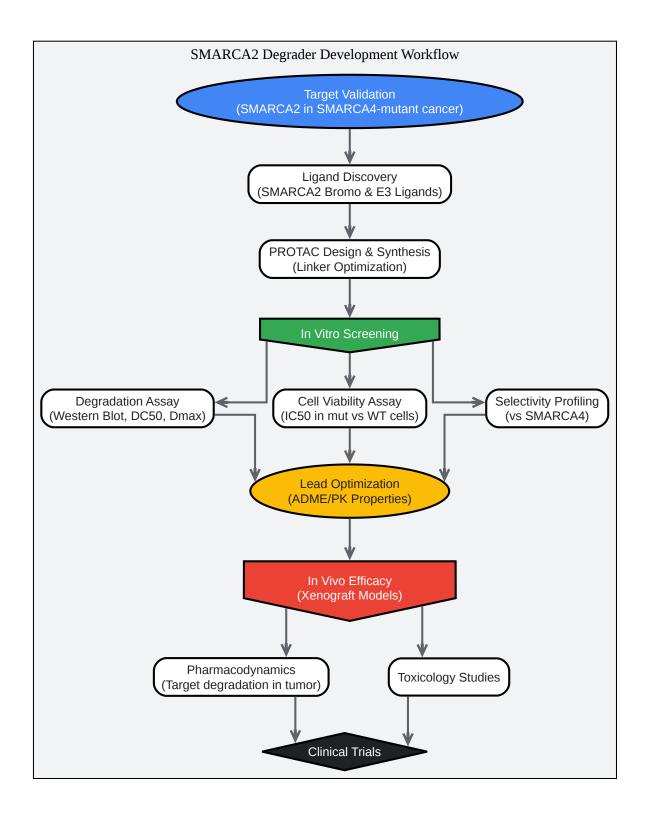
- Methodology (Co-immunoprecipitation):
 - Cell Treatment: Treat cells with the degrader for a short duration (e.g., 1-2 hours).
 - Cell Lysis: Lyse cells in a non-denaturing buffer.
 - Immunoprecipitation: Incubate cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) conjugated to magnetic beads.
 - Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
 - Western Blotting: Analyze the eluate by Western blotting using an antibody against SMARCA2 to detect its presence in the immunoprecipitated complex. An increased SMARCA2 signal in the degrader-treated sample compared to the control indicates complex formation.

In Vivo Efficacy Studies

- Objective: To evaluate the anti-tumor activity of SMARCA2 degraders in animal models.
- Methodology:
 - Xenograft Model: Implant SMARCA4-mutant human cancer cells (e.g., NCI-H1792)
 subcutaneously into immunocompromised mice.
 - Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Treatment Administration: Randomize mice into vehicle control and treatment groups.
 Administer the SMARCA2 degrader via a clinically relevant route (e.g., intravenous or oral) at a specified dose and schedule.
 - Monitoring: Monitor tumor volume (using caliper measurements) and body weight regularly.
 - Pharmacodynamic (PD) Analysis: At the end of the study or at specific time points, collect tumor tissue to measure SMARCA2 protein levels via Western blot or immunohistochemistry to confirm target engagement and degradation in vivo.



 Data Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.





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